1-(4-Chlorophenyl)-2-mercaptoethanone
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Overview
Description
1-(4-Chlorophenyl)-2-mercaptoethanone is an organic compound characterized by the presence of a chlorophenyl group attached to a mercaptoethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-mercaptoethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with thioglycolic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and distillation is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-mercaptoethanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-mercaptoethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-mercaptoethanone involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-mercaptoethanone: Similar structure but with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)-2-mercaptoethanone: Contains a fluorine atom instead of chlorine.
1-(4-Methylphenyl)-2-mercaptoethanone: Features a methyl group instead of chlorine.
Uniqueness: 1-(4-Chlorophenyl)-2-mercaptoethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJLYBMQJZUQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CS)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448381 |
Source
|
Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23081-12-1 |
Source
|
Record name | 1-(4-chlorophenyl)-2-mercaptoethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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